1,5-Diamino-4,8-dihydroxy-2-(4-propoxyphenyl)anthracene-9,10-dione
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Overview
Description
1,5-Diamino-4,8-dihydroxy-2-(4-propoxyphenyl)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its red-brown powder form and is known for its applications in various fields, including dye synthesis and scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-diamino-4,8-dihydroxy-2-(4-propoxyphenyl)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene derivatives.
Reaction Conditions: The process involves multiple steps, including nitration, reduction, and substitution reactions. The nitration step introduces nitro groups, which are subsequently reduced to amino groups. The hydroxyl groups are introduced through hydroxylation reactions.
Industrial Production: On an industrial scale, the synthesis is optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Diamino-4,8-dihydroxy-2-(4-propoxyphenyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dye synthesis and other chemical processes .
Scientific Research Applications
1,5-Diamino-4,8-dihydroxy-2-(4-propoxyphenyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1,5-diamino-4,8-dihydroxy-2-(4-propoxyphenyl)anthracene-9,10-dione involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, affecting their function.
Pathways: It can modulate oxidative stress pathways and influence cellular signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,5-Diamino-4,8-dihydroxyanthraquinone: Similar in structure but lacks the propoxyphenyl group.
1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthraquinone: Similar but has a hydroxyphenyl group instead of a propoxyphenyl group.
Properties
CAS No. |
78536-01-3 |
---|---|
Molecular Formula |
C23H20N2O5 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
1,5-diamino-4,8-dihydroxy-2-(4-propoxyphenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C23H20N2O5/c1-2-9-30-12-5-3-11(4-6-12)13-10-16(27)19-20(21(13)25)23(29)18-15(26)8-7-14(24)17(18)22(19)28/h3-8,10,26-27H,2,9,24-25H2,1H3 |
InChI Key |
VQKDKIBRXNYBAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CC(=C3C(=C2N)C(=O)C4=C(C=CC(=C4C3=O)N)O)O |
Origin of Product |
United States |
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